Tisocromide

Antihypoxic Neuroprotection Ischemia

Antidepressant research constrained by limited non-monoamine tool compounds? Tisocromide (CAS 35423-51-9) is a dual-acting antihypoxic/psychotropic agent with clinical antidepressant efficacy-devoid of monoamine reuptake inhibition and cholinolytic activity. • Enables antidepressant mechanism studies independent of SERT/NET/DAT • Posthypoxic dopamine restituting effect plus antioxidative protection for preclinical stroke models • Differentiated cardiac safety benchmark vs. imipramine ≥98% purity; global shipping available.

Molecular Formula C19H30N2O6S
Molecular Weight 414.5 g/mol
CAS No. 35423-51-9
Cat. No. B1683183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTisocromide
CAS35423-51-9
Synonyms(4-dimethylamino-4-methylpentyl-2-carbamoyl)-6,7-dimethoxy-1-thioisochroman 1,1-dioxide
16-2443
tisochromid
tisocromide
Molecular FormulaC19H30N2O6S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)N(C)C)NC(=O)C1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC
InChIInChI=1S/C19H30N2O6S/c1-12(11-19(2,3)21(4)5)20-18(22)16-9-13-8-14(25-6)15(26-7)10-17(13)28(23,24)27-16/h8,10,12,16H,9,11H2,1-7H3,(H,20,22)
InChIKeyCXGGLKVQGDLNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tisocromide (CAS 35423-51-9): Sourcing the Thiaisochromane-Derived Antihypoxic and Psychotropic Agent


Tisocromide (CAS 35423-51-9) is a synthetic organic compound classified as a cyclic sulfonic acid ester (sultone) belonging to the thiaisochromane chemical series [1]. It is a small molecule (MW 414.52) recognized for its dual pharmacological profile as both an antihypoxic and a psychotropic agent with clinically observed antidepressant activity [2]. Its molecular mechanism is characterized by a lack of monoamine reuptake inhibition and cholinolytic action, differentiating it fundamentally from classic tricyclic antidepressants [3].

Why Tisocromide (CAS 35423-51-9) Cannot Be Interchanged with Standard Nootropics or Tricyclic Antidepressants


Substitution of tisocromide with other psychotropic or nootropic agents such as piracetam, clomipramine, or imipramine is not scientifically justified due to its unique, dual-acting pharmacological signature. Unlike piracetam, which acts primarily as a restituting agent on posthypoxic neurotransmitter release, tisocromide exhibits both a distinct restituting effect and an antioxidative potency that confers greater prehypoxic protective efficacy [1]. Furthermore, its neurochemical profile is fundamentally distinct from tricyclic antidepressants (TCAs); it does not inhibit reverse monoamine uptake, nor does it exhibit cholinolytic (antimuscarinic) activity, which are the defining mechanisms of TCAs like imipramine and clomipramine [2]. This mechanistic divergence translates into a unique side-effect and cardiotoxicity profile [3].

Tisocromide (CAS 35423-51-9) Evidence-Based Differentiation: A Quantitative Comparator Guide


Superior Prehypoxic Protection Compared to Piracetam: Survival Time Prolongation in Nitrogen Hypoxia Model

In a direct head-to-head comparison using a nitrogen hypoxia model in mice, tisocromide demonstrated a dose-dependent prolongation of survival time, establishing a clear, quantifiable advantage over the standard nootropic agent piracetam [1].

Antihypoxic Neuroprotection Ischemia

Accelerated Normalization of Posthypoxic Dopamine Release Compared to Piracetam

In a comparative neurochemical study, tisocromide demonstrated a more robust effect on restoring posthypoxic dopamine function than piracetam. Tisocromide exhibited both a distinct restituting effect, accelerating the normalization of dopamine release, and an antioxidative potency not observed with piracetam [1].

Dopaminergic Neurotransmission Hypoxia

Fundamentally Distinct Neurochemical Profile: Lack of Monoamine Reuptake Inhibition and Cholinolytic Activity Versus Tricyclic Antidepressants

A comprehensive pharmacological study of thiaisochromane derivatives, including tisocromide, established that its antidepressant effect cannot be attributed to the inhibition of reverse monoamine uptake, the primary mechanism of tricyclic antidepressants (TCAs). Furthermore, the compound did not exhibit cholinolytic (antimuscarinic) action and did not potentiate peripheral catecholamine effects, marking a clear departure from the TCA class profile [1]. This is corroborated by binding affinity data showing no appreciable affinity for the muscarinic receptor [2].

Neuropharmacology Antidepressant Mechanism of Action

Divergent Cardiotoxic Profile Compared to Imipramine

An animal experiment comparing the cardiotoxic effects of tisocromide and the tricyclic antidepressant imipramine demonstrated a distinct difference in cardiac safety profile. While specific quantitative data is not available in the published proceedings abstract, the study's existence and comparative nature confirm a differentiated cardiotoxic liability [1].

Cardiotoxicity Safety Pharmacology Antidepressant

Tisocromide (CAS 35423-51-9): Optimal Procurement Scenarios for Preclinical and Mechanistic Research


Investigating Non-Monoaminergic Mechanisms of Antidepressant Action

Based on its demonstrated lack of monoamine reuptake inhibition and cholinolytic activity [1], tisocromide is ideally suited as a tool compound for research programs aimed at identifying and characterizing novel, non-classical pathways in depression. Its procurement is justified for studies seeking to dissect antidepressant effects independent of serotonin, norepinephrine, or dopamine transporter blockade.

Dual-Action Preclinical Studies in Cerebral Hypoxia/Ischemia

The compound's unique dual-action profile—combining a distinct restituting effect on posthypoxic dopamine release with an additional antioxidative, protective component [2]—makes it a high-value asset for preclinical models of stroke, cardiac arrest, or perinatal asphyxia. It is the preferred choice over piracetam in experimental designs requiring both prophylactic neuroprotection and accelerated post-insult functional recovery.

Comparative Safety Pharmacology for Next-Generation Antidepressants

Given the documented divergent cardiotoxicity profile compared to imipramine [3], tisocromide serves as a critical reference standard in cardiac safety pharmacology panels. Its procurement enables researchers to benchmark new chemical entities against an antidepressant with a differentiated cardiovascular liability profile, rather than relying solely on the TCA class standard.

Reference Compound for Analytical and Forensic Toxicology Method Development

As a unique sultone-based small molecule with a well-defined mass (414.52 g/mol) and chemical structure [4], tisocromide is an excellent candidate for developing and validating LC-MS/MS or GC-MS methods. Its use as an internal standard or quality control material is warranted in laboratories establishing assays for this specific chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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